molecular formula C25H15ClO5 B12187661 7'-[(3-chlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[(3-chlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B12187661
M. Wt: 430.8 g/mol
InChI Key: AYEYGENNPKWJEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-[(3-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the reaction of 3-chlorobenzyl chloride with a suitable chromene derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7’-[(3-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

7’-[(3-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’-[(3-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. For instance, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease . The compound’s structure allows it to penetrate the blood-brain barrier, enhancing its efficacy in neurological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7’-[(3-chlorobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione stands out due to its unique combination of structural features and biological activities. Its ability to inhibit MAO-B selectively and penetrate the blood-brain barrier makes it a promising candidate for neurological applications .

Properties

Molecular Formula

C25H15ClO5

Molecular Weight

430.8 g/mol

IUPAC Name

7-[(3-chlorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C25H15ClO5/c26-17-6-3-4-15(10-17)14-29-18-8-9-19-20(13-24(27)30-23(19)12-18)21-11-16-5-1-2-7-22(16)31-25(21)28/h1-13H,14H2

InChI Key

AYEYGENNPKWJEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=CC=C5)Cl

Origin of Product

United States

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